molecular formula C24H22N2O3 B2449480 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 371209-66-4

2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2449480
CAS RN: 371209-66-4
M. Wt: 386.451
InChI Key: XBDHREMDDJXHEO-UHFFFAOYSA-N
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Description

“2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” is a chemical compound with the linear formula C24H22N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

Benzoxazines, such as the compound , can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . Various synthetic methods have been reported, including condensation reactions between an amine, a phenol, and formaldehyde . Other methods involve the reaction of 2-aminophenols with β-diketones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine core, which is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring . The compound has a linear formula of C24H22N2O3 .


Chemical Reactions Analysis

Benzoxazines undergo a range of reactions. They can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . They can also undergo thermal ring-opening polymerization . Other reactions include reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazolo[1,5-c][1,3]benzoxazines, including derivatives similar to the compound , involves multi-component cyclo-condensation reactions. These compounds have been synthesized using techniques like microwave-assisted synthesis in aqueous media, demonstrating their chemical versatility and potential for diverse applications (Kendre, Landge, & Bhusare, 2015).

  • Advanced methods like intramolecular [3+2] cycloaddition reactions have been utilized for the preparation of pyrazolo[1,5-c][1,3]benzoxazines. This technique highlights the compound's structural complexity and potential for creating novel chemical entities (Shimizu, Hayashi, Miki, & Teramura, 1990).

Biological Activities

  • Various derivatives of pyrazolo[1,5-c][1,3]benzoxazine have been explored for their antimicrobial and anti-inflammatory properties. This indicates the potential of these compounds in therapeutic applications, particularly in addressing infections and inflammation-related conditions (Mandzyuk et al., 2020).

  • Some novel pyrazole derivatives have shown significant antimicrobial activity, suggesting the usefulness of these compounds in developing new antimicrobial agents. This is particularly relevant in the current context of increasing antibiotic resistance (Mohamed, Khalile, Ismail, & Kadh, 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-27-22-13-12-17(14-23(22)28-2)19-15-20-18-10-6-7-11-21(18)29-24(26(20)25-19)16-8-4-3-5-9-16/h3-14,20,24H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDHREMDDJXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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